MAO-A/MAO-B Inhibition Profile vs. Broxyquinoline
[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile (CHEMBL3398528) was evaluated in human recombinant MAO‑A and MAO‑B assays. It displayed an IC50 > 100,000 nM on both isoforms, indicating negligible inhibition [1]. In contrast, the parent 5,7-dibromo‑8-hydroxyquinoline (broxyquinoline) and other 8‑HQ derivatives frequently exhibit notable MAO inhibition (e.g., certain 8‑HQ derivatives show IC50 values in the low micromolar range) [2]. The acetonitrile ether modification essentially abolishes MAO activity, a feature that can be advantageous for applications where off‑target MAO effects must be avoided.
| Evidence Dimension | Inhibition of human recombinant MAO‑A and MAO‑B |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (both MAO‑A and MAO‑B) |
| Comparator Or Baseline | Broxyquinoline and other 8‑HQ derivatives (e.g., IC50 values typically 1–50 µM for MAO‑A or MAO‑B in similar assays) |
| Quantified Difference | At least 20‑ to 100‑fold weaker MAO inhibition for the acetonitrile ether |
| Conditions | Spectrofluorometric analysis of kynuramine oxidation to 4‑hydroxyquinoline using human recombinant enzymes [1]. |
Why This Matters
For chemical probes or compounds requiring clean off‑target profiles, the drastic reduction in MAO affinity makes this compound a superior choice over the classic 8‑hydroxyquinoline scaffold.
- [1] BindingDB. BDBM50063525 (CHEMBL3398528). Affinity Data: IC50 > 1.00E+5 nM for Human MAO‑B and MAO‑A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50063525 View Source
- [2] MDPI (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (Representative IC50 values for 8‑HQ derivatives against MAO enzymes are in the low micromolar range, e.g., 3.03 µM). View Source
